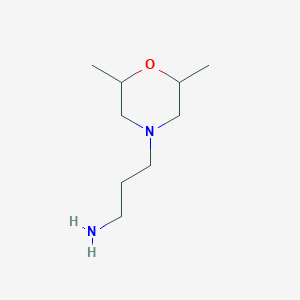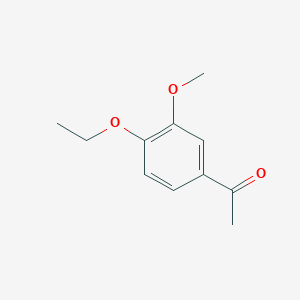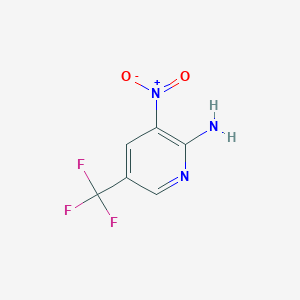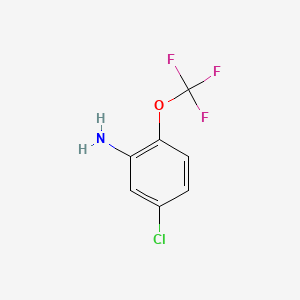
5-Chloro-2-(trifluoromethoxy)aniline
Vue d'ensemble
Description
“5-Chloro-2-(trifluoromethoxy)aniline” is a chemical compound used in scientific research and industry to study its physical, chemical, biological properties, and toxicology. It is a yellow to brown liquid with a molecular weight of 211.57 . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)aniline .
Synthesis Analysis
The synthesis of similar compounds like 3-chloro-6-nitro-4-(trifluoromethoxy)aniline has been explored. This process involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether.
Molecular Structure Analysis
The molecular formula of “5-Chloro-2-(trifluoromethoxy)aniline” is C7H5ClF3NO . The InChI code for this compound is 1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 .
Physical And Chemical Properties Analysis
“5-Chloro-2-(trifluoromethoxy)aniline” is a yellow to brown liquid . It has a molecular weight of 211.57 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Applications De Recherche Scientifique
Applications in Pesticide Synthesis
5-Chloro-2-(trifluoromethoxy)aniline has notable applications in the synthesis of novel pesticides. One such application is in the production of Bistrifluron, a potent pesticide showing growth-retarding activity against pests. The process involves a series of chemical reactions, starting with the nitration of 3,5-bis-(trifluoromethyl)benzene and culminating in the synthesis of Bistrifluron with a high yield, making it viable for industrial production (Liu An-chan, 2015).
Vibrational Spectroscopy and Quantum Chemical Studies
The compound has been a subject of extensive vibrational spectroscopy and quantum chemical studies. These studies provide insights into its molecular structure, revealing the presence of various functional groups. Advanced techniques like FT-IR and FT-Raman spectroscopy, along with density functional theoretical computations, have been used to analyze the vibrational characteristics and the influence of chlorine substituent on the molecule (T. Karthick et al., 2013).
Synthesis of Organic Compounds
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol through a series of reactions showcases its role in creating compounds with minimal environmental impact, exhibiting characteristics like high yield and good quality (Wen Zi-qiang, 2007).
Catalyst in Chemical Reactions
It serves as a monodentate transient directing group in the Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is significant for its high efficiency, good functional group tolerance, and the ability to be scaled up for the synthesis of useful scaffolds like quinazoline and fused isoindolinone (Yong Wu et al., 2021).
Synthesis Protocol for Derivatives
The molecule is crucial in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are important in the pharmaceutical and agrochemical industries due to their pharmacological and biological properties. The synthesis protocol is advantageous for its broad applicability, user-friendliness, and potential in creating new functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known to be used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it is involved in.
Mode of Action
The exact mode of action of 5-Chloro-2-(trifluoromethoxy)aniline is not well-documented. As a chemical reagent, its interactions with its targets would depend on the specific chemical reaction it is being used in. For instance, it might participate in bond formation or breaking, electron donation or acceptance, or other chemical transformations .
Biochemical Pathways
As a chemical reagent, it is likely involved in various biochemical pathways depending on the context of its use .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
As a chemical reagent, its effects would be highly dependent on the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals . Its efficacy and mode of action can also be influenced by the specific conditions of the reactions it is used in .
Propriétés
IUPAC Name |
5-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBUTBXMRFVLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448829 | |
| Record name | 5-chloro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)aniline | |
CAS RN |
326-64-7 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



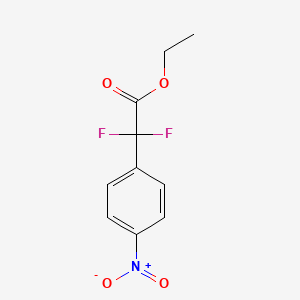
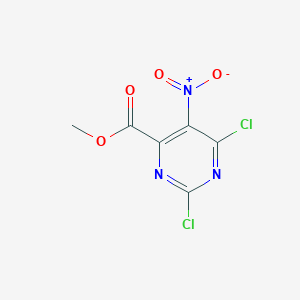
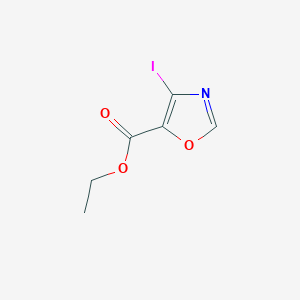
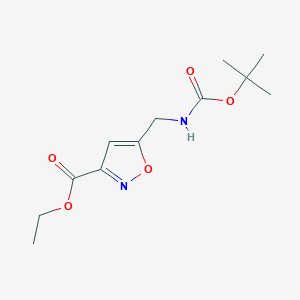
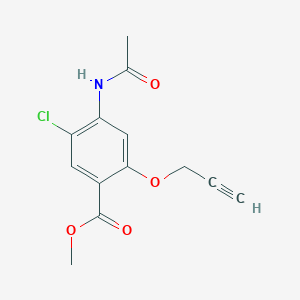


![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
